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molecular formula C9H11NO2 B1604803 2-methoxy-N-methylbenzamide CAS No. 3400-35-9

2-methoxy-N-methylbenzamide

Cat. No. B1604803
M. Wt: 165.19 g/mol
InChI Key: NXVAEVHJWOBXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597845

Procedure details

Combine o-anisoyl chloride (2-methoxybenzoyl chloride) (2.9 g, 17.0 mmol) and tetrahydrofuran (170 mL) and cool to 0° C. Add diisopropylethylamine (5.92 mL, 34 mmol). Add methylamine hydrochloride (1.26 g, 18.7 mmol). Allow to stir for 1 hour and concentrate in vacuo. Chromatograph on silica gel eluting sequentially with 50% ethyl acetate/hexane to give N-methyl-2-methoxybenzamide: TLC Rf =0.45 (silica gel, 50% ethyl acetate/hexane).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH:12]([N:15](C(C)C)CC)(C)C.Cl.CN>O1CCCC1>[CH3:12][NH:15][C:1](=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)(=O)Cl
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.92 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
Cl.CN

Conditions

Stirring
Type
CUSTOM
Details
Allow to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(C1=C(C=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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